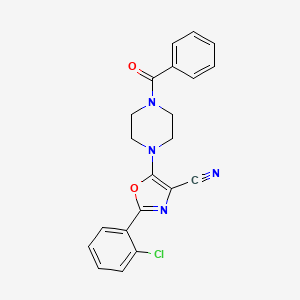

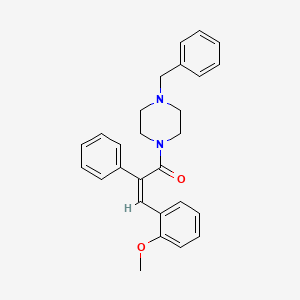

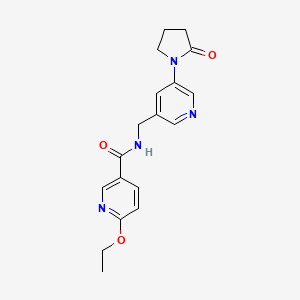

![molecular formula C16H18N2O4S B2953361 2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide CAS No. 946370-68-9](/img/structure/B2953361.png)

2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimalarial and Antiviral Properties

A study by Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, revealing their potential as antimalarial agents with IC50 values of <30µM. These sulfonamide derivatives exhibited significant antimalarial activity, especially when quinoxaline moieties were attached, enhancing their selectivity index. Furthermore, their antimicrobial properties extended to antiviral applications, particularly against COVID-19, utilizing computational calculations and molecular docking studies to evaluate their effectiveness against SARS-CoV-2 proteins (Fahim & Ismael, 2021).

Aldose Reductase Inhibition with Antioxidant Activity

Research conducted by Alexiou and Demopoulos (2010) focused on the synthesis of derivatives that act as aldose reductase inhibitors (ARIs) and exhibit potent antioxidant potential. This study highlighted the importance of introducing specific functional groups to enhance the compounds' inhibitory and antioxidant activities, aiming to mitigate long-term diabetic complications (Alexiou & Demopoulos, 2010).

Antimicrobial Applications

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating the sulfamoyl moiety, targeting antimicrobial applications. These compounds showed promising results against both bacterial and fungal strains, indicating their potential in addressing infectious diseases (Darwish et al., 2014).

Enzyme Inhibitory Potential

Abbasi et al. (2019) explored the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties. The synthesized compounds were evaluated against α-glucosidase and acetylcholinesterase, showing significant inhibitory activity. This research provides insights into the development of therapeutic agents for diseases related to enzyme dysfunction (Abbasi et al., 2019).

Carbonic Anhydrase Inhibition

Carta et al. (2017) investigated the inhibitory effects of sulfonamide derivatives on human carbonic anhydrase isoforms, relevant to various pathologies including cancer and obesity. The study demonstrated low nanomolar inhibition KI values, highlighting the potential of these compounds in medicinal chemistry and drug development (Carta et al., 2017).

Mecanismo De Acción

Mode of Action

It is known that the compound is involved in a reaction with a phenylacetic acid ester and phenyl 6-methylnicotinate in the presence of a base . This reaction results in the hydrolysis and decarboxylation of the resultant 2-[4-(methylsulfonyl)phenyl]-3-(6-methylpyridin-3-yl)-3-oxopropionic acid ester .

Biochemical Pathways

The compound is involved in the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation in organic synthesis . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Result of Action

The compound’s involvement in the protodeboronation of pinacol boronic esters suggests that it may play a role in the synthesis of other organic compounds .

Propiedades

IUPAC Name |

2-(4-methylsulfonylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-23(20,21)12-8-6-11(7-9-12)10-15(19)17-16-13-4-2-3-5-14(13)18-22-16/h6-9H,2-5,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFRCKJWRPIEHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C3CCCCC3=NO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

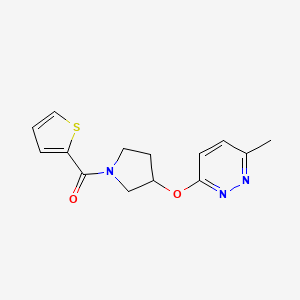

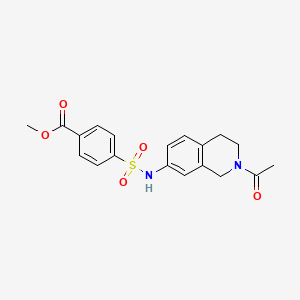

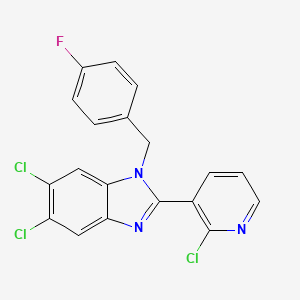

![(Z)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]prop-2-enamide](/img/structure/B2953278.png)

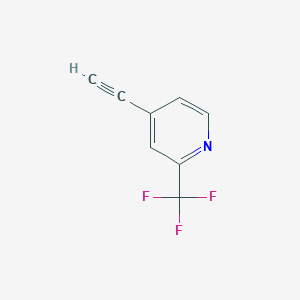

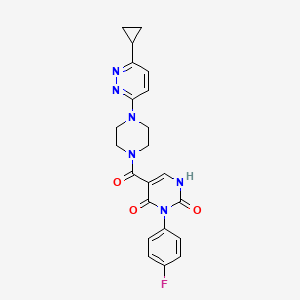

![2-(4-fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2953282.png)

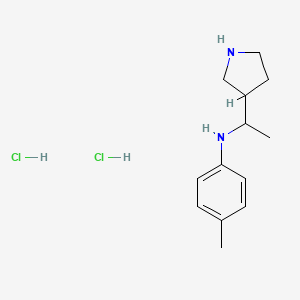

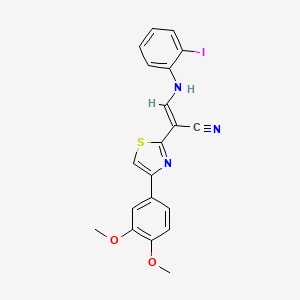

![1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2953293.png)

![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2953300.png)